molecular formula C21H17FN4O3 B10986046 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide

Cat. No.: B10986046
M. Wt: 392.4 g/mol
InChI Key: XTHUDFCUOHFRDJ-UHFFFAOYSA-N
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Description

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluoro and methyl groups: These groups can be introduced through halogenation and alkylation reactions.

    Coupling with the quinoline derivative: The final step involves coupling the quinazolinone core with the quinoline derivative using reagents such as coupling agents (e.g., EDC, DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at specific positions on the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of specific enzymes involved in disease processes.

    Receptor binding: The compound may bind to specific receptors on the surface of cells, modulating their activity.

    Signal transduction: The compound may interfere with intracellular signaling pathways, affecting cellular responses.

Comparison with Similar Compounds

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide can be compared with other quinazolinone and quinoline derivatives, such as:

    2-(4-oxoquinazolin-3(4H)-yl)acetamide: Lacks the fluoro and methoxy groups, which may affect its biological activity.

    N-(7-methoxyquinolin-3-yl)acetamide: Lacks the quinazolinone core, which may affect its mechanism of action.

    6-fluoro-2-methylquinazolin-4(3H)-one: Lacks the acetamide and quinoline moieties, which may affect its chemical reactivity and applications.

The unique combination of functional groups in this compound may confer distinct properties and applications compared to these similar compounds.

Biological Activity

2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide is a compound of interest due to its potential biological activities. This compound belongs to the class of quinazoline derivatives, which have been studied for various pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. The focus of this article is to summarize the biological activity of this specific compound based on available research findings.

The molecular formula of this compound is C19H16F N4O2, with a molecular weight of approximately 350.35 g/mol. The compound features a fluorine atom and a methoxy group, which may influence its biological activity.

PropertyValue
Molecular FormulaC19H16F N4O2
Molecular Weight350.35 g/mol
LogP2.8754
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2
Polar Surface Area57.316

Antioxidant Activity

Preliminary studies indicate that derivatives of quinazoline compounds exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown promising results in inhibiting lipid peroxidation and scavenging free radicals. In assays conducted using the AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) method, significant antioxidant activity was observed at concentrations around 100 µM.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in inflammatory processes. For example, soybean lipoxygenase (LOX), an enzyme linked to inflammatory responses, was tested for inhibition by various quinazoline derivatives. The IC50 values for related compounds ranged from 27 µM to 55 µM, indicating moderate inhibitory activity. While specific data for the target compound is limited, its structural similarity suggests potential enzyme inhibition capabilities.

Case Studies

  • Anti-lipid Peroxidation Activity : A study reported that related quinazoline compounds demonstrated high anti-lipid peroxidation activity (up to 98% inhibition at certain concentrations). This suggests that the target compound may exhibit similar protective effects against oxidative stress.
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines have shown that quinazoline derivatives can induce apoptosis and inhibit cell proliferation. Although specific studies on this compound are scarce, the trend in similar compounds indicates potential anti-cancer properties.

Properties

Molecular Formula

C21H17FN4O3

Molecular Weight

392.4 g/mol

IUPAC Name

2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-(7-methoxyquinolin-3-yl)acetamide

InChI

InChI=1S/C21H17FN4O3/c1-12-24-18-6-4-14(22)8-17(18)21(28)26(12)11-20(27)25-15-7-13-3-5-16(29-2)9-19(13)23-10-15/h3-10H,11H2,1-2H3,(H,25,27)

InChI Key

XTHUDFCUOHFRDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=CN=C4C=C(C=CC4=C3)OC

Origin of Product

United States

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